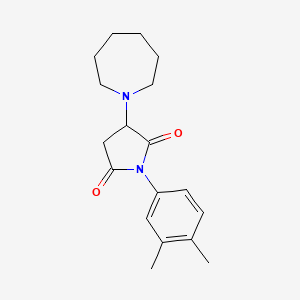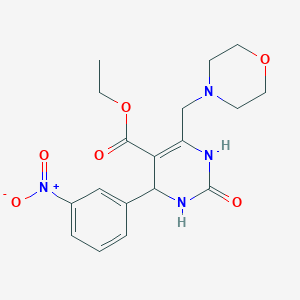
6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone
Übersicht
Beschreibung
6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQD, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQD is a quinoline derivative that has been synthesized through various methods and has been shown to have significant biochemical and physiological effects.
Wirkmechanismus
6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the activity of MAPKs, which are involved in various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has been shown to have neuroprotective effects, including the inhibition of oxidative stress and the prevention of neuronal death.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have significant biochemical and physiological effects. However, 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone also has several limitations. It is relatively unstable and can degrade over time, which can affect its potency. In addition, 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to determine the optimal dosages and administration routes for 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone in various experimental settings.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential applications in scientific research. It has been shown to have significant anti-inflammatory, anti-cancer, and neuroprotective effects. 6,7-dimethoxy-4-(4-pyridinyl)-3,4-dihydro-2(1H)-quinolinone has also been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-pyridin-4-yl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-12-11(10-3-5-17-6-4-10)8-16(19)18-13(12)9-15(14)21-2/h3-7,9,11H,8H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOMLSRRCVYJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-2-methylene-N-(3-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226969.png)
![3-{4-[4-(4-fluorobenzoyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4226977.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4226981.png)
![2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol](/img/structure/B4227009.png)
![{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}methylamine hydrochloride](/img/structure/B4227019.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4227020.png)

![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)

![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4227039.png)
![3-amino-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4227044.png)
![N-(4-chlorophenyl)-2-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinecarboxamide](/img/structure/B4227045.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)
![4,7,7-trimethyl-N-(5-nitro-1,3-thiazol-2-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4227054.png)